6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzo[de]isoquinoline dione core, which is a polycyclic aromatic system with two carbonyl groups. Attached to this core is a morpholino group (a six-membered ring containing an oxygen and a nitrogen) and a hexanoic acid group (a six-carbon chain ending in a carboxylic acid) .Scientific Research Applications
Fluorescence Studies in Oligodeoxyribonucleotides
Research indicates that novel fluorophores, including derivatives of 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid, have been synthesized and used for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores have shown good fluorescence signals and higher hybridization affinity in oligodeoxyribonucleotides compared to unlabelled ones, indicating their potential in biochemical applications (Singh & Singh, 2007).
Synthesis and Characterization of Fluorescently Labeled Phosphoramidites
Further research has focused on synthesizing highly fluorescent compounds, including this compound derivatives. These compounds have been successfully attached to nucleosides and used to synthesize labeled oligonucleotides. Their significant fluorescence in these contexts suggests their usefulness in molecular biology and genetic studies (S. Singh & Ramendra K. Singh, 2006).
Biophysical Studies on Labeled Oligodeoxyribonucleotides
A study on the biophysical properties of fluorescently labeled oligodeoxyribonucleotides using compounds like this compound revealed their appreciable fluorescence at low concentrations. This implies potential applications in high-sensitivity detection methods in biochemistry and molecular diagnostics (Singh et al., 2007).
Antitumor Activities and Fluorescence
Research has also investigated organotin carboxylates derived from this compound for antitumor activities and fluorescence properties. This suggests a potential role in the development of new antitumor agents and fluorescent probes for biological research (Xiao et al., 2019).
Applications in pH Sensing and Living Cells Imaging
A study synthesized a pH fluorescent probe based on this compound, demonstrating its application in monitoring acidic and alkaline pH, confirming its potential in biological and chemical sensing applications (Jiao et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensors, indicating potential interactions with various cations .
Mode of Action
Related compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to exhibit chemosensor properties through mechanisms such as photoinduced electron transfer .
Biochemical Pathways
Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensors, suggesting they may interact with biochemical pathways involving the detected cations .
Result of Action
Related compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to function as chemosensors, indicating that they may cause changes in cellular ion concentrations .
Action Environment
Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensors, suggesting that their function may be influenced by the presence of specific ions in the environment .
Safety and Hazards
Properties
IUPAC Name |
6-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-19(26)7-2-1-3-10-24-21(27)16-6-4-5-15-18(23-11-13-29-14-12-23)9-8-17(20(15)16)22(24)28/h4-6,8-9H,1-3,7,10-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPZLGLERKAWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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